
8-quinolinyl 3-(2-methoxyphenyl)acrylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-quinolinyl 3-(2-methoxyphenyl)acrylate hydrochloride is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as QMAH and is a derivative of 8-hydroxyquinoline. QMAH has a molecular weight of 355.87 g/mol and a melting point of 208-210 °C.
作用机制
The mechanism of action of QMAH is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. QMAH has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. QMAH has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
QMAH has been shown to have various biochemical and physiological effects. In vitro studies have shown that QMAH exhibits cytotoxicity towards cancer cells and inhibits the growth of bacteria and fungi. QMAH has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
实验室实验的优点和局限性
The advantages of using QMAH in lab experiments include its high purity and stability, as well as its potential as a fluorescent probe and photosensitizer. However, the limitations of using QMAH include its low solubility in water and its potential toxicity towards normal cells.
未来方向
There are several future directions for the study of QMAH. One direction is the development of QMAH-based drugs for cancer treatment. Another direction is the synthesis of QMAH derivatives with improved solubility and selectivity towards specific enzymes and proteins. Additionally, the study of QMAH as a building block for the synthesis of MOFs and other luminescent materials is an area of future research.
合成方法
The synthesis of QMAH involves the reaction of 8-hydroxyquinoline with 2-methoxyphenylacrylic acid in the presence of a catalyst and a solvent. The reaction is carried out under reflux conditions and the resulting product is purified by recrystallization. The purity of QMAH can be confirmed by various analytical techniques such as NMR and IR spectroscopy.
科学研究应用
QMAH has been studied extensively for its potential applications in various fields such as medicine, biochemistry, and material science. In medicine, QMAH has been shown to exhibit anti-tumor activity and has been studied as a potential drug candidate for cancer treatment. QMAH has also been studied for its antibacterial and antifungal properties.
In biochemistry, QMAH has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. QMAH has also been studied for its potential as a photosensitizer for photodynamic therapy. In material science, QMAH has been used as a building block for the synthesis of metal-organic frameworks (MOFs) and has been studied for its potential as a luminescent material.
属性
IUPAC Name |
quinolin-8-yl (E)-3-(2-methoxyphenyl)prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3.ClH/c1-22-16-9-3-2-6-14(16)11-12-18(21)23-17-10-4-7-15-8-5-13-20-19(15)17;/h2-13H,1H3;1H/b12-11+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXIUSDSUILNHE-CALJPSDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)OC2=CC=CC3=C2N=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)OC2=CC=CC3=C2N=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049733-77-8 |
Source


|
| Record name | 2-Propenoic acid, 3-(2-methoxyphenyl)-, 8-quinolinyl ester, hydrochloride (1:1), (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049733-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
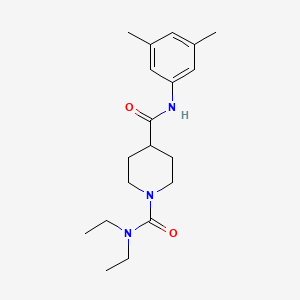
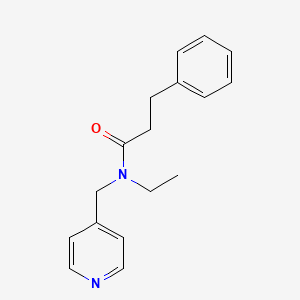
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-[3-(2-pyridinyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5338448.png)
![3-[(3,3-difluoropiperidin-1-yl)methyl]-1-(2-fluoro-5-methoxybenzyl)-3-hydroxypiperidin-2-one](/img/structure/B5338453.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5338462.png)
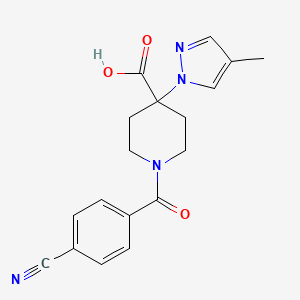
![2-{3-[(4-methylpiperazin-1-yl)carbonyl]-1,4'-bipiperidin-1'-yl}isonicotinonitrile](/img/structure/B5338471.png)
![1-(4-nitrophenyl)-3-[5-(3-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5338479.png)
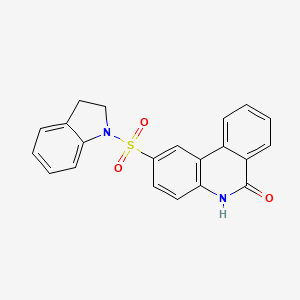
![1-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperidinone](/img/structure/B5338494.png)
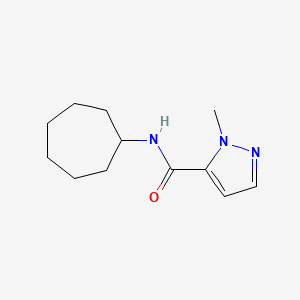
![4-(1H-imidazol-1-yl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5338510.png)
![3-(3,4-difluorophenyl)-5-[2-(1H-imidazol-1-yl)propanoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5338522.png)
![4-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5338528.png)
